molecular formula C36H28MgO16 B1214445 magnesium;2-[3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoate

magnesium;2-[3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoate

Cat. No.: B1214445
M. Wt: 740.9 g/mol
InChI Key: ANUBYMNVOPVATP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

magnesium;2-[3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoate is a compound extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is known for its various beneficial properties and applications, particularly in traditional Chinese medicine. This compound is a yellow solid with a bitter taste and is soluble in inorganic acids but stable under strong alkaline conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: magnesium;2-[3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoate is typically synthesized through the extraction of Salvia miltiorrhiza roots. The extraction process involves the use of organic solvents such as ethanol and ether to isolate the active components from the plant material. The extracted components are then purified and crystallized to obtain monomethyl lithospermate B .

Industrial Production Methods: In industrial settings, the production of monomethyl lithospermate B follows a similar extraction and purification process. Large-scale extraction involves the use of industrial-grade solvents and advanced purification techniques to ensure high yield and purity of the compound. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: magnesium;2-[3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various methylated derivatives of lithospermate B, which exhibit distinct chemical and biological properties .

Scientific Research Applications

magnesium;2-[3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, monomethyl lithospermate B is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable starting material for various chemical reactions and modifications .

Biology: In biological research, monomethyl lithospermate B is studied for its potential neuroprotective and antioxidant effects. It has been shown to improve cell viability, inhibit mitochondrial membrane potential collapse, and reduce oxidative stress in neuronal cells .

Medicine: this compound is investigated for its therapeutic potential in treating neurological disorders, ischemic stroke, and other conditions. It activates the PI3K/AKT signaling pathway, which plays a protective role in nerve injury and reduces oxidative stress in brain tissues .

Industry: In the industrial sector, monomethyl lithospermate B is used in the development of pharmaceuticals and nutraceuticals. Its beneficial properties make it a valuable ingredient in various health supplements and therapeutic formulations .

Mechanism of Action

magnesium;2-[3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoate exerts its effects through the activation of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival, growth, and metabolism. By promoting the phosphorylation of PI3K and AKT, monomethyl lithospermate B enhances cell viability, inhibits apoptosis, and reduces oxidative stress. These effects are particularly beneficial in protecting neuronal cells from ischemic injury and other forms of damage .

Comparison with Similar Compounds

magnesium;2-[3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoate is unique compared to other similar compounds due to its specific structure and biological activities. Some similar compounds include:

Properties

Molecular Formula

C36H28MgO16

Molecular Weight

740.9 g/mol

IUPAC Name

magnesium;2-[3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoate

InChI

InChI=1S/C36H30O16.Mg/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17;/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48);/q;+2/p-2

InChI Key

ANUBYMNVOPVATP-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)[O-])O)O.[Mg+2]

Synonyms

lithospermate B
magnesium lithospermate B

Origin of Product

United States

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